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Compound of Interest

Compound Name:
Ethyl 5-amino-2-bromothiazole-4-

carboxylate

Cat. No.: B594491 Get Quote

Disclaimer: A comprehensive search of publicly available scientific literature and

crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 5-amino-
2-bromothiazole-4-carboxylate". To fulfill the request for an in-depth technical guide, this

document presents a detailed analysis of a closely related and structurally significant

compound, 2,4-Diacetyl-5-bromothiazole, based on published crystallographic data. This

information serves as a representative example of the experimental protocols and data

presentation expected in the crystallographic analysis of substituted bromothiazole

compounds.

Introduction
Substituted thiazoles are a critical class of heterocyclic compounds in medicinal chemistry and

drug development, forming the core scaffold of numerous pharmaceuticals. Their biological

activity is intrinsically linked to their three-dimensional structure and intermolecular interactions.

X-ray crystallography provides the most definitive method for elucidating the solid-state

structure of these molecules, offering precise insights into bond lengths, bond angles, and

packing arrangements within the crystal lattice. This guide details the crystallographic analysis

of 2,4-Diacetyl-5-bromothiazole, a substituted bromothiazole, to illustrate the key experimental

and analytical procedures.
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A summary of the key physicochemical properties of the related compound, 2,4-Diacetyl-5-

bromothiazole, is presented below.

Property Value

Molecular Formula C₇H₆BrNO₂S

Molecular Weight 248.09 g/mol

Crystal System Triclinic

Space Group P-1

Crystallographic Data and Structure Refinement
The following table summarizes the key crystallographic data and refinement parameters for

2,4-Diacetyl-5-bromothiazole.[1]
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Parameter Value

Crystal Data

Empirical formula C₇H₆BrNO₂S

Formula weight 248.09

Temperature 93(2) K

Wavelength 0.71073 Å

Crystal system Triclinic

Space group P-1

Unit cell dimensions a = 4.040(2) Å, α = 96.191(17)°

b = 8.254(5) Å, β = 93.865(16)°

c = 13.208(8) Å, γ = 94.067(11)°

Volume 433.8(4) Å³

Z 2

Calculated density 1.892 Mg/m³

Absorption coefficient 5.556 mm⁻¹

F(000) 244

Data Collection

Crystal size 0.15 x 0.10 x 0.05 mm

Theta range for data collection 3.93 to 25.00°

Index ranges -4<=h<=4, -9<=k<=9, -15<=l<=15

Reflections collected 6521

Independent reflections 1573 [R(int) = 0.0940]

Completeness to theta = 25.00° 99.8 %

Refinement
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Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1573 / 0 / 118

Goodness-of-fit on F² 1.030

Final R indices [I>2sigma(I)] R1 = 0.0543, wR2 = 0.1367

R indices (all data) R1 = 0.0564, wR2 = 0.1374

Largest diff. peak and hole 1.944 and -1.351 e.Å⁻³

Experimental Protocols
Synthesis and Crystallization
The synthesis of 2,4-Diacetyl-5-bromothiazole is achieved through the bromination of 2,4-

diacetylthiazole. Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a solvent such as ethanol.

X-ray Data Collection
A suitable single crystal is mounted on a diffractometer. Data for 2,4-Diacetyl-5-bromothiazole

was collected at a low temperature (93 K) to minimize thermal vibrations. The diffractometer is

equipped with a Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are

collected as the crystal is rotated.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal

structure is then solved using direct methods and refined by full-matrix least-squares on F². All

non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Molecular and Crystal Structure Description
The crystal structure of 2,4-Diacetyl-5-bromothiazole reveals a planar thiazole ring. The

molecule exhibits intramolecular halogen bonding between the bromine atom and the oxygen

of the acetyl group at the 4-position. In the crystal lattice, molecules are linked by
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intermolecular halogen bonds involving the bromine atom and the oxygen of the acetyl group at

the 2-position of an adjacent molecule, forming chains.

Visualizations
Experimental Workflow for Crystal Structure Analysis
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Synthesis & Crystallization

X-ray Diffraction

Structure Determination

Synthesis of 2,4-Diacetyl-5-bromothiazole

Growth of Single Crystals

Crystal Mounting

Data Collection (Diffractometer)

Data Processing & Reduction

Structure Solution (Direct Methods)

Structure Refinement (Least-Squares)

Validation & Analysis

Final_Structure

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray analysis.
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Intermolecular Interactions in the Crystal Lattice

Molecule A 2,4-Diacetyl-5-bromothiazole Br...O=C(CH3) Molecule B 2,4-Diacetyl-5-bromothiazole O=C(CH3)...Br
Intermolecular Halogen Bond

Click to download full resolution via product page

Caption: Halogen bonding between adjacent molecules.

Conclusion
While the specific crystal structure of "Ethyl 5-amino-2-bromothiazole-4-carboxylate"

remains to be determined and reported in the public domain, the analysis of the closely related

compound, 2,4-Diacetyl-5-bromothiazole, provides a valuable framework for understanding the

structural characteristics of this class of molecules. The detailed experimental protocols and the

nature of the crystallographic data presented herein serve as a comprehensive guide for

researchers and scientists engaged in the structural elucidation of novel thiazole derivatives for

drug discovery and development. The presence of halogen bonding in the example structure

highlights the importance of such interactions in the solid-state packing of brominated organic

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
Bromothiazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594491#ethyl-5-amino-2-bromothiazole-4-
carboxylate-crystal-structure-analysis]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b594491?utm_src=pdf-body-img
https://www.benchchem.com/product/b594491?utm_src=pdf-body
https://www.benchchem.com/product/b594491?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/284244102_The_X-ray_Structures_of_24-Dibromothiazole_and_24-Diacetyl-5-bromothiazole
https://www.benchchem.com/product/b594491#ethyl-5-amino-2-bromothiazole-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/product/b594491#ethyl-5-amino-2-bromothiazole-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/product/b594491#ethyl-5-amino-2-bromothiazole-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/product/b594491#ethyl-5-amino-2-bromothiazole-4-carboxylate-crystal-structure-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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